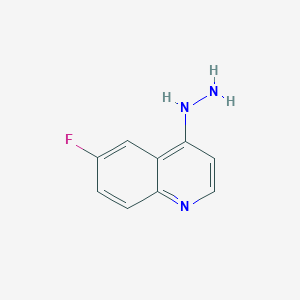

6-Fluoro-4-hydrazinoquinoline

描述

Chemical Identity and Nomenclature

6-Fluoro-4-hydrazinoquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a nitrogen-containing bicyclic framework. Its molecular formula is C₉H₈FN₃ , with a molecular weight of 177.182 g/mol . The compound’s IUPAC name is This compound , reflecting its structural features:

- A quinoline backbone (benzopyridine)

- A fluorine substituent at position 6

- A hydrazine (-NH-NH₂) group at position 4

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈FN₃ | |

| Molecular Weight | 177.182 g/mol | |

| CAS Registry Number | 49612-09-1 | |

| Synonyms | (6-Fluoroquinolin-4-yl)hydrazine; Fluorohydrazinoquinoline |

The compound’s SMILES notation (NNC1=CC=NC2=CC=C(F)C=C12 ) and InChIKey (NPCLEVOHKCYIJW-UHFFFAOYSA-N ) further delineate its atomic connectivity . Its hydrochloride derivative (CAS 1172049-64-7) is also documented, with a molecular weight of 213.64 g/mol .

Historical Development in Heterocyclic Chemistry

The synthesis of quinoline derivatives dates to the 19th century, with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834 . The introduction of hydrazine moieties into heterocycles gained prominence in the mid-20th century, driven by their utility in pharmaceuticals and materials science.

This compound emerged from efforts to modify quinoline’s electronic and steric properties through strategic functionalization:

- Fluorination : The electron-withdrawing fluorine atom at position 6 enhances electrophilic substitution reactivity and metabolic stability .

- Hydrazination : The hydrazine group at position 4 introduces nucleophilic and redox-active characteristics, enabling applications in coordination chemistry and energy storage .

Key synthetic routes include:

Position Within Quinoline Derivative Classifications

Quinoline derivatives are classified by substitution patterns and functional groups. This compound occupies a unique niche due to its dual modification:

A. By Substituent Type

- Halogenated Quinolines : The fluorine substituent places it alongside fluoroquinolones (e.g., ciprofloxacin), though it lacks the carboxylic acid group typical of antimicrobial agents .

- Hydrazino Quinolines : This subgroup includes compounds like 8-fluoro-4-hydrazinoquinoline, differing in halogen positioning .

B. By Application

Table 2: Comparative Analysis of Select Quinoline Derivatives

The compound’s reactivity is dominated by the hydrazine group, which participates in:

- Schiff base formation : Reacts with aldehydes/ketones to generate hydrazones .

- Oxidation : Forms diazenium or radical species under oxidative conditions .

This structural duality positions this compound as a versatile scaffold in both synthetic and applied chemistry.

属性

IUPAC Name |

(6-fluoroquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJGCOWFOYAATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588888 | |

| Record name | 6-Fluoro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-09-1 | |

| Record name | 6-Fluoro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- 6-Fluoro-4-chloroquinoline or 6,4-difluoroquinoline (as the electrophilic aromatic precursor)

- Hydrazine hydrate (N2H4·H2O) as the nucleophile

Solvent and Temperature

- Absolute ethanol or ethanol-water mixtures are preferred solvents.

- Reflux conditions (approximately 78°C for ethanol) are employed to ensure sufficient energy for the nucleophilic aromatic substitution reaction.

Reaction Procedure

- The quinoline precursor is dissolved in ethanol.

- Hydrazine hydrate is added in stoichiometric excess to drive the reaction forward.

- The reaction mixture is refluxed for several hours (typically 4–8 hours).

- Upon completion, the reaction mixture is cooled, and the product crystallizes out.

- The solid product is filtered, washed, and purified by recrystallization from ethanol or other suitable solvents.

Representative Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 6-fluoro-4-chloroquinoline in ethanol | Use absolute ethanol for better solubility |

| 2 | Add hydrazine hydrate dropwise | Use 1.2 to 1.5 equivalents |

| 3 | Reflux the mixture | 6 hours under nitrogen atmosphere (optional) |

| 4 | Cool to room temperature, then to 0–5°C | Induces crystallization |

| 5 | Filter and wash the precipitate | Use cold ethanol or water |

| 6 | Dry under vacuum | Obtain 6-fluoro-4-hydrazinoquinoline as a solid |

Reaction Mechanism Insight

The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where hydrazine attacks the electron-deficient carbon bearing the leaving group (chloro or fluoro) at the 4-position. The presence of the electron-withdrawing fluorine at the 6-position enhances the electrophilicity of the quinoline ring, facilitating substitution. The hydrazino group replaces the halogen, forming this compound.

Purification and Characterization

- Purification is commonly achieved by recrystallization from ethanol or ethanol-water mixtures.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- Melting point determination (>280 °C reported for the hydrochloride salt).

- Elemental analysis to verify purity.

- Infrared spectroscopy (IR) to identify the hydrazino functional group.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Quinoline precursor | 6-Fluoro-4-chloroquinoline or 6,4-difluoroquinoline | Commercially available or synthesized |

| Nucleophile | Hydrazine hydrate | 1.2–1.5 equivalents |

| Solvent | Absolute ethanol | Alternative: ethanol-water mixtures |

| Temperature | Reflux (~78°C) | Ensures reaction completion |

| Reaction time | 4–8 hours | Monitored by TLC or HPLC |

| Product isolation | Cooling and filtration | Crystallization induced by cooling |

| Purification method | Recrystallization | Ethanol or ethanol-water |

| Yield | Typically 70–90% | Depends on reaction optimization |

| Melting point | >280 °C (hydrochloride salt) | Indicates high purity |

Research Findings and Notes

- The substitution reaction is highly regioselective, favoring the 4-position substitution due to the electronic effects of the quinoline ring and the fluorine substituent at position 6.

- The reaction conditions are mild and avoid harsh reagents, making the method suitable for laboratory and potential industrial scale-up.

- The hydrazino group introduced is reactive and can be further functionalized for synthesis of heterocyclic compounds or metal coordination complexes.

- The hydrochloride salt form of this compound is stable and has a melting point above 280 °C, indicating good thermal stability.

- Storage at ambient temperature is adequate for maintaining compound integrity.

化学反应分析

Types of Reactions: 6-Fluoro-4-hydrazinoquinoline undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted quinoline derivatives.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Studies indicate that 6-Fluoro-4-hydrazinoquinoline exhibits significant antimicrobial properties. For example, it demonstrated a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming several standard antibiotics.

- Cytotoxicity Against Cancer Cells : Research involving HepG2 liver cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM, suggesting potential therapeutic applications in oncology.

2. Biochemical Research

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active sites. This mechanism is crucial for developing drugs targeting enzyme dysregulation in diseases.

- Proteomics : Its ability to form covalent bonds with proteins makes it valuable in proteomic studies, helping elucidate protein interactions and functions.

3. Sensor Development

- Recent advancements have explored the use of this compound as a building block for developing macromolecular sensors capable of detecting metal ions like Cd²+. These sensors exhibit selective binding and fluorescence properties, making them useful in environmental monitoring and biological applications .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Exhibited MIC of 0.0625 mg/mL against Staphylococcus aureus |

| Cytotoxicity in Cancer Cells | Induced apoptosis in HepG2 cells at concentrations as low as 10 µM |

| Sensor Development | Developed macromolecular sensors for selective detection of Cd²+ |

| Enzyme Interaction Studies | Demonstrated potential for inhibiting specific enzyme activities |

作用机制

The mechanism of action of 6-Fluoro-4-hydrazinoquinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets.

相似化合物的比较

- 6-Chloro-4-hydrazinoquinoline

- 8-Fluoro-4-hydrazinoquinoline

- 4-Hydrazinoquinoline

Comparison: 6-Fluoro-4-hydrazinoquinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro and non-fluorinated analogs, the fluorinated compound often exhibits enhanced stability and bioactivity. This makes it a valuable compound in research and potential therapeutic applications.

生物活性

6-Fluoro-4-hydrazinoquinoline (CAS Number: 49612-09-1) is a synthetic compound derived from quinoline, characterized by the presence of a fluorine atom at the 6th position and a hydrazine group at the 4th position. This unique structure contributes to its diverse biological activities, which are currently under investigation across various scientific fields, particularly in medicinal chemistry.

- Molecular Formula : C₉H₈FN₃

- Molecular Weight : 179.18 g/mol

- Structure : The compound features a quinoline backbone with specific functional groups that enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, potentially through covalent bonding with nucleophilic sites on proteins or enzymes.

Anticancer Activity

The compound has also shown promising anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines, including breast and liver cancer cells. The cytotoxicity is assessed using assays such as MTT and LDH, which measure cell viability and membrane integrity, respectively. Notably, the compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydrazine moiety can form covalent bonds with target enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Stability and Bioavailability : The presence of fluorine enhances the compound's stability and bioavailability, allowing it to effectively reach and interact with biological targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Promising | Enzyme inhibition, ROS generation |

| 6-Chloro-4-hydrazinoquinoline | Moderate | Limited | Enzyme inhibition |

| 4-Hydrazinoquinoline | Minimal | Minimal | Less effective due to lack of fluorine |

The fluorinated derivative demonstrates superior stability and bioactivity compared to its chloro and non-fluorinated analogs, making it a valuable candidate for future therapeutic applications .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests potential utility in treating resistant bacterial infections.

Study 2: Anticancer Potential

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 24 hours. The study concluded that further exploration into its mechanism could yield insights into novel cancer therapies .

常见问题

Basic: What are the established synthetic routes for 6-Fluoro-4-hydrazinoquinoline, and how can their efficiency be validated experimentally?

This compound is typically synthesized via condensation and cyclization reactions. A common approach involves:

- Step 1 : Starting with fluorinated precursors such as Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, followed by hydrazine substitution at the 4-position .

- Step 2 : Reductive cyclization or decarboxylation under controlled conditions (e.g., using piperazine as a catalyst) to yield the hydrazinoquinoline core .

- Validation : Confirm reaction success via HPLC (purity >95%) and <sup>19</sup>F NMR (δ ~ -120 ppm for fluorine in the quinoline ring) . Mass spectrometry (MS) can verify the molecular ion peak (m/z ~ 220–250 Da) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

- Structural Confirmation :

- Stability Testing :

Advanced: How can researchers optimize reaction yields for this compound derivatives while minimizing side products?

- Parameter Optimization :

- Temperature : Lower temperatures (0–5°C) reduce decarboxylation side reactions during hydrazine substitution .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .

- Side-Product Mitigation :

Advanced: What mechanistic insights explain the pharmacological activity of this compound in antimicrobial studies?

- Target Interaction : The fluorine atom enhances membrane permeability, while the hydrazine group chelates metal ions (e.g., Mg<sup>2+</sup>) in bacterial DNA gyrase .

- Methodological Validation :

- Molecular Docking : Simulate binding affinity to gyrase (PDB ID: 1KZN) using software like AutoDock .

- MIC Assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, with controls for cytotoxicity (e.g., HEK293 cell viability assays) .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Root-Cause Analysis :

- Experimental Variability : Compare assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Structural Divergence : Use X-ray crystallography to confirm substituent positions (e.g., fluorine vs. methyl group orientation) .

- Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., logP, steric effects) impacting bioactivity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Management : Segregate chemical waste in labeled containers for halogenated organics .

Advanced: How can computational methods guide the design of novel this compound derivatives with enhanced selectivity?

- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with IC50 data to predict activity .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects (e.g., fluorine’s electron-withdrawing impact) .

Advanced: What are the best practices for resolving spectral data discrepancies (e.g., NMR shifts) in fluorinated quinoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。